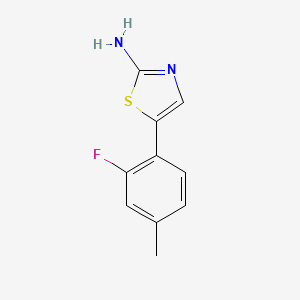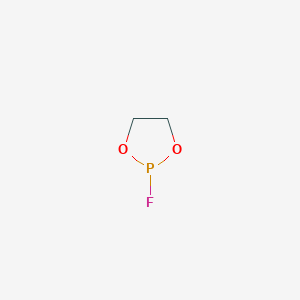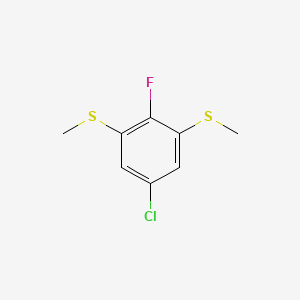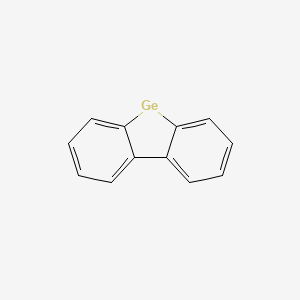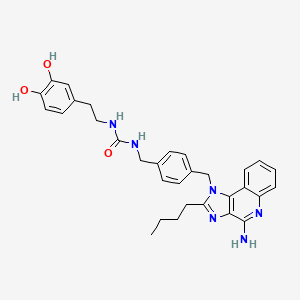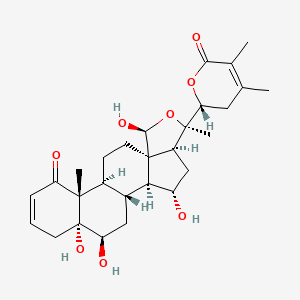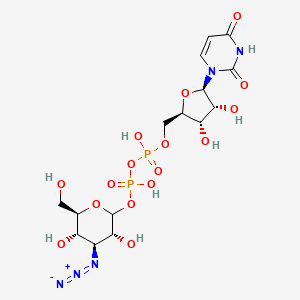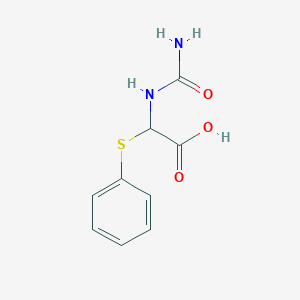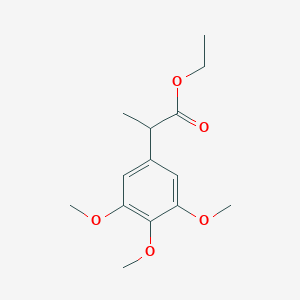
2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester is an organic compound with the molecular formula C13H18O5. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group. The compound is characterized by the presence of three methoxy groups attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester typically involves the esterification of 2-(3,4,5-Trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2-(3,4,5-Trimethoxyphenyl)propanol.
Substitution: Formation of derivatives with different substituents on the benzene ring.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The ester group can also undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)propanoic acid ethyl ester
- 2-(3,4,5-Trimethoxyphenyl)propanoic acid methyl ester
- 2-(3,4,5-Trimethoxyphenyl)propanoic acid
Uniqueness
2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to similar compounds with fewer methoxy groups
Properties
Molecular Formula |
C14H20O5 |
|---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
ethyl 2-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O5/c1-6-19-14(15)9(2)10-7-11(16-3)13(18-5)12(8-10)17-4/h7-9H,6H2,1-5H3 |
InChI Key |
UPAOLYZIXDIYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


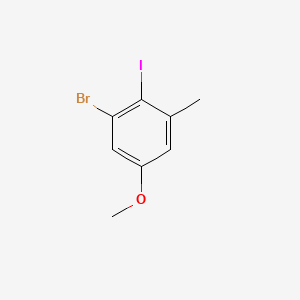
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
